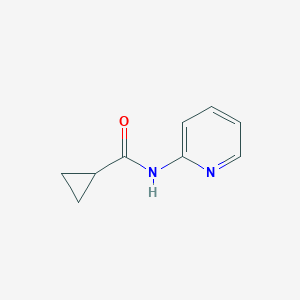

N-pyridin-2-ylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(7-4-5-7)11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFZSVJUQKNSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Ylcyclopropanecarboxamide

Strategies for the Construction of the N-pyridin-2-ylcyclopropanecarboxamide Core

The formation of the central this compound structure is typically achieved by forming either the cyclopropane (B1198618) ring or the amide bond as the key bond-forming step. These approaches leverage well-established and novel synthetic methodologies to efficiently assemble the target molecule.

Cyclopropanation Reactions in Amide Synthesis

The introduction of the cyclopropane motif is a cornerstone of organic synthesis, with numerous methods developed for its construction. In the context of amide synthesis, cyclopropanation can be performed on an appropriate unsaturated amide precursor.

One of the most established methods is the Simmons-Smith cyclopropanation, which involves the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. nih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov The rate and success of the Simmons-Smith reaction can be influenced by factors such as the solvent and the electronic nature of the substituents on the alkene, with electron-rich olefins generally reacting faster. nih.gov

Transition metal-catalyzed cyclopropanations offer a powerful alternative. Chromium(II) chloride (CrCl₂), for instance, has been shown to promote the completely stereospecific cyclopropanation of α,β-unsaturated amides. acs.orgnih.gov This method is effective for di-, tri-, and even tetrasubstituted C=C double bonds, yielding a single diastereoisomer. acs.orgnih.gov Palladium-catalyzed asymmetric cyclopropanation of acyclic amides with allyl carbonates has also been developed, providing enantioselective routes to chiral cyclopropanes. acs.org Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin variants, have been employed for the asymmetric cyclopropanation of olefins to produce nitrile-substituted cyclopropanes, which are versatile precursors. rochester.edu

The Michael Initiated Ring Closure (MIRC) reaction represents another major pathway to cyclopropanes. rsc.org This process involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the three-membered ring. rsc.org

Table 1: Selected Cyclopropanation Methods Applicable to Amide Synthesis

| Method | Reagents | Key Features |

|---|---|---|

| Simmons-Smith | CH₂I₂ / Zn-Cu | Stereospecific; compatible with various functional groups. nih.gov |

| Chromium-Catalyzed | CrCl₂ / CH₂ICl | Completely stereospecific for α,β-unsaturated amides; high yields. acs.orgnih.gov |

| Palladium-Catalyzed | Pd Catalyst / Allyl Carbonates | Asymmetric synthesis; provides high enantioselectivity. acs.org |

| Michael Initiated Ring Closure (MIRC) | Nucleophile / α,β-Unsaturated Amide | Versatile; allows for the synthesis of highly functionalized cyclopropanes. rsc.org |

| Biocatalytic | Engineered Myoglobin / Diazoacetonitrile | High stereoselectivity (de and ee); operates under mild conditions. rochester.edu |

Amidation Approaches for Pyridine (B92270) Incorporation

The formation of the amide bond between a cyclopropane carboxylic acid moiety and a 2-aminopyridine core is the most direct and common strategy for synthesizing this compound. This transformation relies on standard peptide coupling techniques or the activation of the carboxylic acid.

The classic approach involves converting cyclopropanecarboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting cyclopropanecarbonyl chloride is then reacted with 2-aminopyridine, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct. mdpi.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct amidation of cyclopropanecarboxylic acid with 2-aminopyridine. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are highly effective for this purpose. researchgate.net Other methods include oxidative amidation, where aldehydes and aminopyridines are coupled in the presence of an oxidant and catalyst. rsc.org For instance, a bimetallic Co/Fe-Metal-Organic Framework has been used as a heterogeneous catalyst for the oxidative amidation of benzaldehyde with 2-aminopyridine. researchgate.net

Recent advancements have focused on milder reaction conditions. Nickel-photoredox catalysis, for example, enables the N-arylation of amides under moderate temperatures without the need for strong bases, a strategy that can be adapted for pyridine incorporation. chemistryviews.org

Table 2: Common Amidation Strategies for Pyridine Incorporation

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acyl Chloride Method | Cyclopropanecarbonyl chloride, 2-aminopyridine, Base (e.g., Et₃N) | Typically in an aprotic solvent (e.g., DCM, THF) | High reactivity, generally good yields. mdpi.com |

| Peptide Coupling | Cyclopropanecarboxylic acid, 2-aminopyridine, Coupling agent (e.g., HATU, EDCI) | Aprotic solvent, room temperature | Mild conditions, high functional group tolerance. researchgate.netmdpi.com |

| Oxidative Amidation | Aldehyde, 2-aminopyridine, Catalyst (e.g., I₂, Co/Fe-MOF), Oxidant (e.g., TBHP) | Toluene or Decane, elevated temperature | Utilizes readily available starting materials. rsc.orgresearchgate.net |

| Nickel-Photoredox Catalysis | NiCl₂·glyme, Photocatalyst, Base (K₂CO₃), Aryl bromide | 30 °C, blue LED light | Extremely mild conditions, tolerates base-sensitive groups. chemistryviews.org |

Chemodivergent and Multicomponent Synthesis Routes towards Pyridyl Amides

Chemodivergent synthesis allows for the generation of structurally distinct products from the same set of starting materials simply by tuning the reaction conditions. This approach offers significant efficiency in chemical synthesis. A notable example is the reaction between α-bromoketones and 2-aminopyridine. rsc.orgresearchgate.netnih.gov Under one set of conditions (I₂ and TBHP in toluene), N-(pyridin-2-yl)amides are formed via C-C bond cleavage. rsc.orgresearchgate.netnih.gov However, by changing the conditions to only TBHP in ethyl acetate, the reaction pathway shifts to a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines instead. rsc.orgresearchgate.netnih.gov This strategy highlights the ability to selectively forge the desired pyridyl amide scaffold by careful control of the reaction environment.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, provide another atom-economical route. While specific MCRs for this compound are not extensively detailed, the principles have been applied to synthesize related N-aryl amides and heterocycles. acs.org For instance, an environmentally benign, one-pot MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds. rsc.org Such strategies could potentially be adapted to incorporate a cyclopropane moiety.

Table 3: Example of a Chemodivergent Synthesis

| Starting Materials | Conditions | Product |

|---|---|---|

| α-Bromoketone + 2-Aminopyridine | I₂, TBHP, Toluene, 100 °C | N-(Pyridin-2-yl)amide researchgate.net |

| α-Bromoketone + 2-Aminopyridine | TBHP, Ethyl Acetate, 90 °C | 3-Bromoimidazo[1,2-a]pyridine researchgate.net |

Functionalization and Derivatization Strategies for this compound Analogs

Creating analogs of the parent compound is crucial for exploring structure-activity relationships. This is achieved by selectively modifying either the pyridine ring or the cyclopropane ring.

Regioselective Modification of the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, and its functionalization can be challenging. However, various methods exist for regioselective modification. The presence of the amide group at the 2-position influences the reactivity and directs substitution.

Directed ortho-lithiation is a powerful tool for functionalizing the pyridine ring. For 2-substituted pyridines, lithiation often occurs at the C3 position. However, by using specific directing groups or bases, functionalization at other positions can be achieved. For instance, the functionalization of 2-chloroisonicotinic acid at the 5-position can be accomplished using lithium tetramethylpiperidine (LiTMP). mdpi.com Halogen-metal exchange reactions on halogenated pyridines also provide a route to regioselectively introduce substituents. mdpi.com

Furthermore, the synthesis can begin with a pre-functionalized pyridine. A wide variety of substituted 2-aminopyridines can be synthesized and subsequently used in amidation reactions. nih.govnih.gov The synthesis of substituted pyridines themselves can be achieved through various means, including the addition of Grignard reagents to pyridine N-oxides or through multicomponent reactions. rsc.orgorganic-chemistry.org

Table 4: Strategies for Pyridine Moiety Modification

| Strategy | Method | Target Position(s) |

|---|---|---|

| Directed ortho-Metalation | Lithiation (e.g., using LiTMP) on a substituted pyridine precursor. | C3, C5, etc., depending on directing groups. mdpi.com |

| Halogen-Metal Exchange | Reaction of a halopyridine with an organolithium or Grignard reagent. | Position of the halogen atom. mdpi.com |

| Synthesis from Functionalized Precursors | Amidation of a pre-synthesized substituted 2-aminopyridine. | Any position, depending on the availability of the starting material. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Suzuki or other cross-coupling reactions on a halopyridine analog. | Position of the halogen atom. nih.gov |

Substituent Effects and Introduction on the Cyclopropane Ring

Substituents on the cyclopropane ring can significantly impact the molecule's conformation and biological activity. These substituents can be introduced either by using a substituted cyclopropanecarboxylic acid in the amidation step or by performing a cyclopropanation reaction on a substituted alkene.

The synthesis of substituted cyclopropanecarboxamides often starts from substituted α,β-unsaturated amides. As mentioned, CrCl₂-promoted cyclopropanation is highly stereospecific, meaning the geometry of the double bond in the unsaturated amide directly translates to the relative stereochemistry of the substituents on the resulting cyclopropane ring. acs.orgnih.gov This allows for precise control over the diastereoselectivity of the product.

The electronic properties of substituents on the alkene precursor play a crucial role in many cyclopropanation reactions. In Simmons-Smith reactions, electron-donating groups on the olefin generally accelerate the reaction. nih.gov For cyclopropanations involving carbenes generated from diazo compounds, the presence of electron-withdrawing groups (acceptor) or both electron-donating and withdrawing groups (donor-acceptor) on the carbene precursor influences reactivity and selectivity. rochester.edu For example, cyano-substituted cyclopropanes can be synthesized from diazoacetonitrile, providing a versatile handle for further chemical transformations. rochester.edu

Table 5: Synthesis of Substituted Cyclopropane Rings

| Approach | Precursor | Method | Key Outcome |

|---|---|---|---|

| Cyclopropanation of Substituted Alkenes | Substituted α,β-unsaturated amide | CrCl₂-promoted cyclopropanation | High diastereoselectivity based on alkene geometry. acs.orgnih.gov |

| Substituted styrene or other olefin | Biocatalytic cyclopropanation | High enantioselectivity for chiral products. rochester.edu | |

| Amidation with Substituted Acid | Substituted cyclopropanecarboxylic acid | Standard amidation (e.g., HATU) | Direct incorporation of a functionalized cyclopropane ring. mdpi.com |

| Corey-Chaykovsky Reaction | α,β-unsaturated amide | Trimethylsulfoxonium iodide | Formation of a cyclopropane ring from a conjugated system. mdpi.com |

Amide Linker Diversification and its Structural Implications

The amide bond is a critical component of this compound, influencing its chemical properties and biological activity. Diversification of this linker, though not extensively documented for this specific molecule, can be inferred from studies on related structures to have significant structural implications.

Furthermore, intramolecular hydrogen bonding involving the amide proton and the pyridine nitrogen atom can play a crucial role in dictating the conformational preferences of the molecule. nih.gov Altering the amide linker could disrupt or enhance these interactions, leading to different stable conformations with potentially varied biological activities. The introduction of bulky substituents could also lead to steric hindrance, further influencing the molecule's geometry. In drug design, such structural modifications are key to optimizing a compound's efficacy and selectivity. nih.gov

Catalytic Systems in this compound Synthesis

The formation of the C-N amide bond in this compound is a pivotal step in its synthesis. Various catalytic systems have been developed to facilitate this transformation efficiently and selectively.

Palladium-Catalyzed Cross-Coupling Methodologies for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for the formation of C-N bonds. researchgate.netacs.org This reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net In the context of this compound synthesis, this could involve the reaction of 2-aminopyridine with a cyclopropanecarbonyl halide or a related derivative.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which plays a crucial role in the catalytic cycle. A variety of phosphine-based ligands have been developed to promote the efficient coupling of a wide range of substrates under mild conditions. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amide and regenerate the palladium(0) catalyst.

Table 1: Key Features of Palladium-Catalyzed C-N Bond Formation

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) source, such as Pd2(dba)3 or Pd(OAc)2. |

| Ligand | Often a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP). |

| Substrates | An amine (e.g., 2-aminopyridine) and a cyclopropanecarboxylic acid derivative. |

| Base | Required for the deprotonation of the amine (e.g., NaOtBu, K2CO3). |

| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are commonly used. |

Chemoenzymatic Synthetic Pathways to Chiral Cyclopropane Scaffolds

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create complex molecules with high stereocontrol. nih.govresearchgate.net Enzymes, such as lipases and proteases, can be used for the kinetic resolution of racemic cyclopropanecarboxylic acids or their esters, providing access to enantiopure building blocks for the synthesis of chiral this compound. nih.govmdpi.com

In a typical chemoenzymatic approach, a racemic mixture of a cyclopropane precursor is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two. For example, a lipase can selectively hydrolyze one enantiomer of a cyclopropanecarboxylic acid ester, leaving the other enantiomer unreacted. nih.gov These separated enantiomers can then be converted to the final amide product through conventional chemical methods.

Furthermore, engineered enzymes are being developed to catalyze the direct formation of cyclopropane rings with high enantioselectivity, offering a more direct route to chiral cyclopropane-containing molecules.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.comrsc.org In the synthesis of this compound, several of these principles can be applied to create more sustainable and environmentally friendly methods.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Direct amidation reactions that form water as the only byproduct are highly atom-economical.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce the amount of waste generated. The use of palladium, organo-, and biocatalysts in the synthesis of this compound aligns with this principle.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. Green solvents, such as water or supercritical fluids, or even solvent-free conditions, are preferred over hazardous organic solvents. researchgate.netsemanticscholar.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key aspect of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more efficient, less wasteful, and safer for both human health and the environment. The use of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, can help to quantify the environmental impact of different synthetic routes and guide the development of more sustainable processes. researchgate.net

Structure Activity Relationship Sar Investigations of N Pyridin 2 Ylcyclopropanecarboxamide Derivatives

Elucidating Molecular Determinants of Biological Interactions

Understanding how N-pyridin-2-ylcyclopropanecarboxamide derivatives interact with their biological targets at a molecular level is fundamental to rational drug design. This involves dissecting the molecule into its key components—the cyclopropane (B1198618) ring, the pyridine (B92270) ring, and the amide linkage—and analyzing the specific contribution of each to ligand-target recognition and subsequent biological activity.

The cyclopropane ring is a critical structural feature of the this compound scaffold, primarily due to its role as a conformationally restricting element. In medicinal chemistry, reducing the flexibility of a molecule can be a highly effective strategy for enhancing potency and selectivity. researchgate.net Flexible molecules must adopt a specific, energetically favorable conformation to bind effectively to a target, a process that is entropically unfavorable. By incorporating a rigid structural element like a cyclopropane ring, the molecule is "pre-organized" into a more defined conformation that may more closely resemble the bioactive conformation required for target binding. acs.orgnih.gov

The key attributes of the cyclopropyl (B3062369) group that influence ligand-target recognition include:

Rigidity and Defined Geometry: The three-membered ring structure severely limits bond rotation, locking the substituents attached to it into specific spatial orientations. This rigidity can lead to a more precise and stable interaction with a receptor's binding pocket. acs.org

Unique Electronic Character: The C-C bonds of a cyclopropane ring have a higher degree of π-character compared to those in acyclic alkanes. This property allows the cyclopropane ring to participate in electronic interactions, such as CH-π interactions with aromatic residues like tyrosine or phenylalanine in a protein's active site, which can contribute to binding affinity. acs.org

Metabolic Stability: The cyclopropyl group can serve as a non-aromatic, rigid bioisostere for a phenyl ring or a double bond. nih.govacs.org This substitution can block sites of metabolism that might otherwise be susceptible to enzymatic degradation (e.g., benzylic oxidation), thereby improving the molecule's pharmacokinetic profile. nih.gov

In the context of this compound, the cyclopropane ring dictates the spatial relationship between the amide linkage and any substituents on the ring itself. X-ray crystallography studies on similar compounds have shown that replacing a flexible ethylene (B1197577) linker with a rigid cyclopropane ring can induce alternative and more potent binding modes by optimizing interactions within the target's active site. acs.orgresearchgate.net

The pyridine ring is a common heterocycle in drug design, valued for its ability to engage in hydrogen bonding and its modulation of a compound's physicochemical properties. nih.govresearchgate.net In the this compound scaffold, both the position of the nitrogen atom within the ring and the nature of any substituents are critical determinants of bioactivity.

Nitrogen Positionality: The location of the pyridine nitrogen atom (e.g., 2-, 3-, or 4-position relative to the amide linkage) profoundly impacts the molecule's vectoral properties and its ability to interact with a biological target. The nitrogen atom acts as a hydrogen bond acceptor, and its precise location can be the difference between productive and non-productive binding. Studies on analogous series of pyridylpiperazines have demonstrated that altering the nitrogen position from the 2-position to the 3- or 4-position can switch receptor selectivity, highlighting the directional importance of this interaction. nih.gov For the this compound core, the nitrogen at the 2-position is positioned to form key hydrogen bonds or metal coordinations, and moving it to the 3- or 4-position would fundamentally alter the geometry of these potential interactions.

Substitution Patterns: The electronic and steric properties of substituents on the pyridine ring can fine-tune the biological activity. nih.gov Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) decrease the basicity of the pyridine nitrogen and can influence long-range electrostatic interactions. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the ring and the basicity of the nitrogen. rsc.org These modifications can impact binding affinity, metabolic stability, and solubility. wikipedia.org For instance, SAR studies on various pyridine-containing compounds have shown that the introduction of specific substituents can lead to significant gains in potency. mdpi.com

The following table illustrates hypothetical SAR data for substitutions on the pyridine ring of a generic this compound core, based on established principles.

| Compound ID | Pyridine Substituent (R) | pIC₅₀ | Comment |

| 1a | H | 6.5 | Baseline activity of the unsubstituted core scaffold. |

| 1b | 5-Cl | 7.2 | Electron-withdrawing group in a key position may form favorable interactions or occupy a hydrophobic pocket, enhancing potency. |

| 1c | 4-OCH₃ | 6.8 | Electron-donating group may increase nitrogen basicity for a stronger hydrogen bond, but steric placement is also critical. |

| 1d | 5-CF₃ | 7.5 | Potent electron-withdrawing group and lipophilic character can significantly improve binding affinity if it fits the target pocket. |

| 1e | 3-CH₃ | 6.3 | Steric hindrance from a substituent at the 3-position may disrupt optimal binding conformation, leading to reduced activity. |

Note: Data are hypothetical and for illustrative purposes only.

The amide bond is a cornerstone of peptide and protein structure and is prevalent in many drug molecules due to its unique properties. It features a planar structure with a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form strong, directional interactions with biological targets. nih.govresearchgate.net

Modifications directly to the amide nitrogen, such as N-alkylation, can have significant consequences. Adding an alkyl group to the amide nitrogen removes the hydrogen bond donating capability, which can be detrimental if this interaction is crucial for binding. However, it can also increase metabolic stability by preventing enzymatic hydrolysis and may introduce new, favorable van der Waals interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a typical 3D-QSAR study, a set of active analogues (the training set) are structurally aligned based on a common scaffold. nih.gov The space around the aligned molecules is then probed to calculate steric and electrostatic fields (in CoMFA) or additional fields like hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). rsc.orgmdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that correlates variations in these fields with the observed biological activity (e.g., pIC₅₀). nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where specific properties are predicted to enhance or diminish activity:

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours could show areas where bulk is detrimental (steric hindrance).

Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is favored, whereas red contours indicate regions where negative charge is beneficial.

These models, once validated with a test set of compounds, can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

The table below summarizes typical statistical parameters used to validate a 3D-QSAR model.

| Parameter | Description | Typical Value for a Robust Model |

| q² (or r²cv) | Cross-validated correlation coefficient. A measure of the model's internal predictive power. | > 0.5 |

| r² | Non-cross-validated correlation coefficient. A measure of how well the model fits the training set data. | > 0.6 |

| F-statistic | A measure of the statistical significance of the model. | High value |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the model's precision. | Low value |

| r²pred | Predictive correlation coefficient for an external test set. A measure of the model's ability to predict the activity of new compounds. | > 0.5 |

Source: General principles from various QSAR studies. nih.govnih.govmdpi.com

Ligand Efficiency and Lipophilic Efficiency Analyses in this compound Optimization

During the lead optimization phase of drug discovery, it is crucial to enhance a compound's potency while maintaining or improving its drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two key metrics used to guide this process, ensuring that potency gains are achieved efficiently.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is a useful metric for assessing the quality of a hit or lead compound, as it normalizes potency for molecular size. A high LE value is desirable, particularly in fragment-based drug discovery, as it suggests that the molecule is making very efficient interactions with the target. The formula is generally expressed as: LE = (1.37 * pIC₅₀) / N where N is the number of heavy atoms. An LE value of ≥ 0.3 is often considered a benchmark for a promising lead compound.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity is often associated with promiscuity, off-target toxicity, and poor pharmacokinetic properties. LLE helps to ensure that increases in potency are not achieved simply by increasing lipophilicity, which can lead to non-specific binding. The formula is: LLE = pIC₅₀ - logP An optimal LLE is generally considered to be in the range of 5 to 7, as this balances potency with an acceptable level of lipophilicity for good drug-like properties.

The following table provides a hypothetical example of how these metrics could be applied to optimize an this compound derivative.

| Compound ID | Modification | pIC₅₀ | logP | Heavy Atoms (N) | LE | LLE | Optimization Assessment |

| 2a | Parent Scaffold | 6.0 | 2.0 | 15 | 0.55 | 4.0 | Good starting point with high LE, but LLE could be improved. |

| 2b | Add 5-Cl to Pyridine | 6.8 | 2.7 | 16 | 0.58 | 4.1 | Potency increased, and LE is maintained. The increase in potency outweighs the increase in lipophilicity. |

| 2c | Add 5-Phenyl to Pyridine | 7.0 | 4.5 | 21 | 0.46 | 2.5 | Potency gain comes at a high cost of lipophilicity and size, resulting in poor LE and very poor LLE. Not a desirable path. |

| 2d | Add 4-F to Cyclopropyl-Phenyl | 6.5 | 2.2 | 22 | 0.41 | 4.3 | Modest potency gain with good control of lipophilicity. A reasonable modification. |

Note: Data are hypothetical and for illustrative purposes only.

By tracking LE and LLE, medicinal chemists can make more informed decisions, prioritizing modifications that provide efficient gains in potency without introducing undesirable physicochemical properties, ultimately leading to higher quality drug candidates.

Mechanistic Elucidation and Biological Target Identification of N Pyridin 2 Ylcyclopropanecarboxamide

Methodologies for Identifying Molecular Targets of N-pyridin-2-ylcyclopropanecarboxamide

Identifying the specific protein or proteins with which a small molecule interacts is a critical step in elucidating its mechanism of action. A variety of advanced techniques are employed for this purpose, moving from observing a compound's effect on cellular phenotypes to pinpointing its direct binding partners.

Affinity-based proteomics is a powerful strategy to isolate and identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate. This approach typically involves immobilizing a derivative of the compound of interest onto a solid support (like beads) to "pull down" interacting proteins.

For a compound like this compound, this process would involve synthesizing an analogue that incorporates a reactive handle or linker, allowing it to be attached to the support matrix without significantly disrupting its native binding properties. These modified molecules are often referred to as chemical probes. chemicalprobes.orgeubopen.org The development of a high-quality chemical probe is crucial and generally requires that the probe retains potency and selectivity for its biological target, comparable to the original molecule. chemicalprobes.orgeubopen.org

Once the probe is developed and incubated with a proteome source, the proteins that bind to it are isolated, separated (commonly by gel electrophoresis), and identified using mass spectrometry. While this is a standard and powerful methodology, specific studies detailing the development of chemical probes and the application of affinity-based proteomics for the direct identification of targets for this compound are not extensively detailed in publicly available literature.

Phenotypic screening represents an alternative and complementary approach to target identification. Instead of starting with a known target, this method begins by identifying small molecules that produce a desired change in a cell or organism's phenotype (e.g., inducing cell death in cancer cells, preventing viral replication). nih.gov Once a "hit" compound like this compound or its derivatives is identified through such a screen, the subsequent challenge is "target deconvolution"—the process of working backward from the observed phenotype to identify the molecular target responsible for it.

Various strategies exist for target deconvolution, including computational methods that compare the structure of the hit compound to libraries of compounds with known targets. Experimental approaches may involve generating resistant cell lines and identifying the mutated protein that confers resistance, or using thermal proteome profiling to see which proteins are stabilized by compound binding. While derivatives of the this compound scaffold have been identified for their anti-cancer activities, a comprehensive target deconvolution pathway for the parent compound has not been fully elucidated in published research. nih.gov

Investigations into Potential Biological Pathways Modulated by this compound

Research into derivatives of the this compound scaffold has provided significant insights into the potential biological pathways modulated by this class of compounds, primarily in the context of enzyme inhibition and the disruption of cancer-related signaling.

The this compound scaffold has been identified as a key component in the design of potent enzyme inhibitors, particularly in the domain of protein kinases. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A study focused on designing c-Met kinase inhibitors synthesized and evaluated a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives. nih.gov The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion; its aberrant activation is implicated in numerous cancers. Several synthesized derivatives demonstrated potent in vitro inhibitory activity against c-Met kinase. The most promising compound, 26a , exhibited a half-maximal inhibitory concentration (IC50) value of 0.016 µM. nih.gov This potent inhibition of a key enzyme highlights a primary mechanism through which these compounds can exert their biological effects.

Furthermore, the broader pyridine-carboxamide structure is found in inhibitors of other enzyme classes. For instance, related pyridine-based structures have been developed as potent inhibitors of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. uniroma1.ituniroma1.it Other research has pointed to tubulin polymerization as a target for pyridine-containing scaffolds, which disrupts microtubule dynamics essential for cell division. researchgate.netmdpi.com While these studies were not performed on this compound itself, they suggest potential alternative or off-target enzyme interactions for this chemical class.

Conversely, related analogues such as N-pyridin-2-yl benzamides (lacking the cyclopropane (B1198618) ring) have been investigated as allosteric activators of the enzyme glucokinase, which is a key regulator of glucose metabolism. nih.gov This indicates that the core N-pyridin-2-yl amide scaffold can be tailored to either inhibit or activate different enzymes.

The inhibition of enzymes like c-Met kinase directly impacts downstream cellular signaling pathways. By blocking the kinase activity of the c-Met receptor, this compound derivatives can effectively shut down the signaling cascade that it initiates. This pathway modulation was confirmed through further cellular assays with the potent c-Met inhibitor 26a . nih.gov The compound was shown to suppress colony formation and wound healing in cancer cell lines and to induce apoptosis (programmed cell death), all of which are cellular processes controlled by c-Met signaling. nih.gov

Another study using in silico and bioinformatic analysis on a different pyridine-containing natural product derivative identified the ERK1/2 and MEK1 kinases as molecular targets. mdpi.com These kinases are central components of the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival. This highlights a common theme where pyridine-based compounds often target key nodes within oncogenic signaling cascades.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 26a | c-Met Kinase | 0.016 | nih.gov |

Stereochemical Implications in Biological Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity. nih.govunimi.it Chiral molecules and their corresponding enantiomers or diastereomers can exhibit significantly different binding affinities for their biological targets, as well as variations in metabolism and transport. nih.govunimi.it

The this compound structure contains a cyclopropane ring which can possess stereocenters, depending on its substitution pattern. This structural feature introduces the possibility of stereoisomers. The specific orientation of the substituents on the cyclopropane ring can profoundly influence how the molecule fits into the binding pocket of a target protein. However, specific research focusing on the synthesis of individual stereoisomers of this compound or its derivatives and the comparative evaluation of their biological activities is not prominently featured in the reviewed scientific literature. Studies on other classes of molecules have demonstrated that stereochemistry can be a critical determinant of potency and even the mechanism of action. rsc.org Therefore, while the stereochemical implications for this specific compound class are theoretically significant, they remain an area requiring further empirical investigation.

Computational Chemistry and Cheminformatics Analyses of N Pyridin 2 Ylcyclopropanecarboxamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein. This analysis is crucial for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors.

Characterization of Binding Modes and Affinities

The primary goal of molecular docking is to identify the most stable binding pose (binding mode) of a ligand within a protein's binding pocket and to estimate the strength of the interaction, typically expressed as a binding affinity or docking score. For N-pyridin-2-ylcyclopropanecarboxamide, this process would involve preparing a 3D structure of the molecule and docking it into the crystal structure of a relevant biological target.

The binding mode is characterized by the specific orientation and conformation of the ligand that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and minimizes steric clashes with the protein. The binding affinity is a quantitative measure of how tightly the ligand binds to the target. In computational studies, this is often represented by a scoring function that calculates a value, typically in kcal/mol, where a lower (more negative) score indicates a stronger predicted interaction.

Studies on other pyridine (B92270) carboxamide derivatives have successfully used molecular docking to elucidate binding modes. For instance, research on pyridine-3-carboxamide (B1143946) inhibitors of E. coli DNA gyrase confirmed the predicted mode of binding through crystallographic studies. nih.gov Similarly, docking studies of pyridine carbothioamide analogs against targets like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have revealed favorable binding modes that inform their anti-inflammatory potential. nih.gov For this compound, a similar approach would be expected to reveal how the pyridine ring, amide group, and cyclopropyl (B3062369) moiety orient themselves within a target active site to achieve a stable complex.

Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interactions |

| Kinase A | -8.5 | 150 | Hydrogen bond, Pi-Pi stacking |

| Protease B | -7.2 | 800 | Hydrophobic interactions |

| Receptor C | -9.1 | 50 | Hydrogen bond, Salt bridge |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the available literature.

Identification of Key Interacting Residues within Target Active Sites

A critical output of molecular docking is the identification of specific amino acid residues in the protein's active site that form key interactions with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: The amide group of this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O), and the pyridine nitrogen is also a hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar residues such as serine, threonine, aspartate, or glutamine.

Hydrophobic Interactions: The cyclopropyl group and the pyridine ring are hydrophobic and would likely interact with nonpolar residues like leucine, valine, isoleucine, and phenylalanine.

Pi-Pi Stacking: The aromatic pyridine ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

In studies of other pyridine-containing molecules, specific residue interactions have been shown to be critical for activity. For example, molecular modeling of pyridine amide derivatives as cholinesterase inhibitors highlighted interactions with amino acids in the catalytic active site (CAS) and peripheral anionic site (PAS) through π-π stacking and hydrogen bonds. nih.gov A similar analysis for this compound would provide a detailed map of its interaction landscape, guiding future efforts to modify the molecule to enhance binding affinity and selectivity.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the dynamics of the interaction.

An MD simulation of the this compound-protein complex, typically initiated from a docked pose, would involve simulating the system for nanoseconds to microseconds. This allows for the observation of how the ligand settles into the binding pocket and how the protein structure adapts in response. Key analyses from MD simulations include:

Conformational Stability: Assessing whether the initial docked pose is stable over the simulation time. The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to measure its movement from the starting position. A stable RMSD suggests a stable binding mode.

Binding Dynamics: Analyzing the persistence of key interactions, such as hydrogen bonds, identified in docking. MD simulations can reveal whether these interactions are transient or stable, providing a more accurate picture of the binding event.

Conformational Space: Exploring the different conformations that this compound can adopt within the active site. The flexibility of the bond linking the cyclopropyl and amide groups, for instance, could be a key determinant of its binding mode.

MD simulations have been applied to various pyridine derivatives to validate docking results and understand their dynamic behavior. For example, simulations of pyridine-based protein kinase C agonists helped to understand their orientation and interaction with lipid membranes, which is a crucial aspect of their biological function.

In Silico Pharmacokinetic Profiling and Molecular Property Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, allowing for the early identification of potential liabilities and guiding molecular design to improve the drug-likeness of a compound.

Prediction of Absorption and Distribution Characteristics

Absorption and distribution determine how a drug enters the bloodstream and reaches its site of action. Computational tools can predict several key parameters related to these processes for this compound based on its structure.

Solubility: Aqueous solubility is critical for absorption. Models predict solubility based on the molecule's structural features.

Permeability: The ability to cross biological membranes, such as the intestinal wall (for oral absorption) or the blood-brain barrier, is crucial. This is often predicted by calculating properties like the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). Studies on pyridine-4-carbohydrazide derivatives, for instance, have shown that predicted human intestinal absorption (HIA) values can be favorable for oral bioavailability. auctoresonline.org

Lipinski's Rule of Five: This is a widely used guideline to assess the drug-likeness of a molecule and its potential for oral absorption. It evaluates molecular weight, LogP, and the number of hydrogen bond donors and acceptors. This compound would likely be evaluated against these criteria.

Table 2: Illustrative Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 176.21 g/mol | < 500 g/mol | Favorable (Lipinski's Rule) |

| LogP | 1.5 | < 5 | Favorable (Lipinski's Rule) |

| TPSA | 49.6 Ų | < 140 Ų | Good cell permeability |

| H-Bond Donors | 1 | ≤ 5 | Favorable (Lipinski's Rule) |

| H-Bond Acceptors | 2 | ≤ 10 | Favorable (Lipinski's Rule) |

| Aqueous Solubility | -2.0 (logS) | > -4.0 | Moderately Soluble |

| GI Absorption | High | High/Low | High predicted absorption |

Note: The data in this table is based on general predictions for a molecule with this structure and is for illustrative purposes. Actual values would be generated using specific ADME prediction software.

Prediction of Metabolic Fate and Excretion Pathways for Molecular Design

Metabolism is the process by which the body breaks down a drug, and excretion is its removal. Predicting a molecule's metabolic fate is essential for understanding its half-life and potential for forming toxic metabolites.

Cytochrome P450 (CYP) Inhibition/Metabolism: The CYP enzyme family is responsible for the metabolism of most drugs. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize this compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions. The pyridine ring is a common site for oxidative metabolism.

Sites of Metabolism: Computational tools can identify specific atoms or functional groups on the molecule that are most susceptible to metabolic reactions. For this compound, potential sites could include the pyridine ring (oxidation) or the amide bond (hydrolysis).

Insights from such predictions are invaluable for molecular design. If a metabolically labile spot is identified, chemists can modify the structure at that position to improve stability. For example, in silico ADMET prediction is a standard component in the analysis of novel pyridine derivatives to ensure they possess favorable pharmacokinetic profiles. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A diligent search of scholarly articles and computational chemistry databases did not yield any specific studies dedicated to the quantum chemical calculations of this compound. Consequently, detailed research findings regarding its electronic structure and reactivity are not available in the public domain. This includes the absence of data related to:

Molecular Geometry: Optimized 3D coordinates, bond lengths, and angles.

Electronic Properties: Analyses of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and charge distribution.

Reactivity Descriptors: Global and local reactivity indices such as chemical hardness, softness, and electrophilicity index, which are typically derived from quantum chemical calculations to predict the reactive behavior of a molecule.

Without such fundamental research, a quantitative discussion of the electronic characteristics and predictive reactivity of this compound cannot be provided at this time.

Cheminformatics-Guided Library Design and Virtual Screening for this compound Analogs

Similarly, the field of cheminformatics appears to have not specifically focused on this compound for the purposes of library design or virtual screening. The search for relevant literature and datasets yielded no information on the following:

Scaffold Analysis: No studies were found that utilize the this compound core as a scaffold for the design and enumeration of analog libraries.

Virtual Screening Campaigns: There are no published results of virtual screening efforts that have used this specific compound or its derivatives to identify potential bioactive molecules. This includes a lack of information on techniques such as ligand-based or structure-based virtual screening focused on this chemical entity.

Pharmacophore Modeling: No pharmacophore models derived from or used to search for analogs of this compound are available in the scientific literature.

Therefore, a detailed account of cheminformatics approaches for the exploration of the chemical space around this compound cannot be constructed.

Advanced Spectroscopic and Structural Characterization of N Pyridin 2 Ylcyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like N-pyridin-2-ylcyclopropanecarboxamide in solution. By providing information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C, NMR allows for unambiguous structural confirmation and offers insights into the molecule's conformational dynamics.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropane (B1198618) ring. The four protons of the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their positions relative to the nitrogen atom and the amide substituent. The protons on the cyclopropane ring would resonate in the aliphatic region, generally at much lower chemical shifts, often between 0.5 and 2.0 ppm. The diastereotopic nature of the methylene protons on the cyclopropane ring could lead to complex splitting patterns. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to have the highest chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (around 110-150 ppm), while the carbons of the cyclopropane ring would be found at significantly lower chemical shifts in the aliphatic region.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assembling the molecular structure. COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine and cyclopropane ring systems. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule, particularly the relative orientation of the pyridine and cyclopropylcarbonyl moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.5 - 7.8 | 115 - 125 |

| Pyridine H-4 | 7.0 - 7.3 | 135 - 145 |

| Pyridine H-5 | 7.2 - 7.5 | 120 - 130 |

| Pyridine H-6 | 8.0 - 8.3 | 145 - 155 |

| Cyclopropane CH | 1.5 - 2.0 | 15 - 25 |

| Cyclopropane CH₂ | 0.8 - 1.5 | 5 - 15 |

| Amide NH | 8.5 - 9.5 | - |

| Carbonyl C=O | - | 170 - 180 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight, which in turn allows for the confirmation of its elemental composition.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z (mass-to-charge ratio) of this peak would confirm the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentation of the cyclopropane and pyridine rings. Common fragmentation patterns could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a cyclopropylcarbonyl cation or a pyridinamide radical cation.

Loss of the cyclopropyl (B3062369) group: Fragmentation resulting in the loss of a neutral cyclopropane molecule or a cyclopropyl radical, leading to a prominent peak corresponding to the pyridinamide fragment.

Fragmentation of the pyridine ring: Cleavage of the pyridine ring, often involving the loss of small neutral molecules like HCN.

McLafferty rearrangement: If applicable, this rearrangement could occur, although it is less common for amides compared to ketones and esters.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the presence of the pyridine, cyclopropane, and amide functional groups.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₀N₂O]⁺ | 162.08 |

| [M - C₃H₅]⁺ | [C₆H₅N₂O]⁺ | 121.04 |

| [C₅H₄N-NH]⁺ | Pyridinamine cation | 93.05 |

| [C₅H₄N]⁺ | Pyridyl cation | 78.03 |

| [C₃H₅CO]⁺ | Cyclopropylcarbonyl cation | 69.03 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, with very high precision.

This technique would unequivocally confirm the connectivity of the atoms, verifying the presence of the N-pyridin-2-yl and cyclopropanecarboxamide (B1202528) moieties. The crystal structure would reveal the solid-state conformation of the molecule, including the relative orientation of the pyridine ring and the cyclopropyl group with respect to the amide plane. This information is crucial for understanding the molecule's shape and steric properties.

Furthermore, X-ray crystallography provides detailed insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, potential intermolecular interactions include:

Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. The analysis would reveal the geometry and network of these hydrogen bonds.

π-π stacking: The aromatic pyridine rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal packing. The crystallographic data would provide information on the distance and geometry of these interactions.

Understanding these intermolecular interactions is critical for comprehending the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Interactive Data Table: Potential Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Hydrogen Bond (Donor-Acceptor) | N-H···N (pyridine), N-H···O (carbonyl) |

| π-π Stacking Distance (Å) | Distance between centroids of pyridine rings |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be probed by IR radiation or inelastic light scattering (Raman).

The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrations of its constituent functional groups. Key expected vibrational modes include:

N-H stretch: A prominent band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹, arising from the stretching vibration of the amide N-H bond.

C=O stretch (Amide I): A strong absorption in the IR spectrum, usually between 1630 and 1680 cm⁻¹, corresponding to the carbonyl stretching vibration. This is often a sharp and intense peak.

N-H bend (Amide II): A band in the IR spectrum around 1510-1570 cm⁻¹, resulting from the in-plane bending of the N-H bond coupled with C-N stretching.

Aromatic C-H and C=C/C=N stretches: The pyridine ring would give rise to a series of bands in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (ring stretching).

Cyclopropane C-H and ring stretches: The cyclopropane ring would show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring "breathing" modes at lower frequencies.

Raman spectroscopy would provide complementary information. For instance, the symmetric vibrations of the pyridine and cyclopropane rings, which might be weak in the IR spectrum, could be strong in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This detailed analysis can also help in identifying different conformers of the molecule if they coexist in the sample, as different conformations can exhibit slightly different vibrational frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| Amide N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | ~3050 | IR, Raman |

| Amide C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |

| Pyridine Ring Stretches | 1400 - 1600 | IR, Raman |

| Amide N-H Bend (Amide II) | 1510 - 1570 | IR |

Emerging Research Directions and Future Perspectives for N Pyridin 2 Ylcyclopropanecarboxamide

Development of Novel N-pyridin-2-ylcyclopropanecarboxamide Scaffolds with Tunable Bioactivity

The core structure of this compound serves as a versatile template for the creation of new molecular entities with finely tuned biological activities. By systematically modifying the pyridine (B92270) ring, the cyclopropane (B1198618) core, and the amide linker, researchers can modulate the compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.

Recent studies have demonstrated the potential of this scaffold in targeting a range of diseases. For instance, derivatives of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide have been synthesized and evaluated as potent c-Met kinase inhibitors, which are crucial in cancer therapy. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the terminal phenyl ring and modifications of the linker part significantly influence their antitumor activities. nih.gov One of the most promising compounds from this series, 26a , exhibited a c-Met IC50 value of 0.016 μM and showed significant cytotoxicity against various cancer cell lines. nih.gov

The cyclopropane ring itself is a key element in conferring unique biological properties. It acts as a bioisostere for other chemical groups, enhancing metabolic stability and binding affinity to target proteins. semanticscholar.org The introduction of different substituents on the cyclopropane ring can lead to compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. semanticscholar.orgmdpi.com For example, the synthesis of 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide demonstrated bioactivity against the KARI of Escherichia coli. asianpubs.org

Furthermore, the pyridine moiety is a common feature in many FDA-approved drugs and is known for its diverse biological activities. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets. nih.gov The development of novel pyridine-2-carboxamide derivatives has shown promise in the discovery of potent and selective inhibitors for targets like HPK1, which is important for cancer immunotherapy. nih.gov

The following table summarizes some of the novel this compound scaffolds and their reported bioactivities:

| Compound/Scaffold | Target/Bioactivity | Key Findings |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met kinase inhibition, Antitumor activity | Compound 26a showed a c-Met IC50 of 0.016 μM and significant cytotoxicity against A549, H460, and HT-29 cancer cell lines. nih.gov |

| 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Antibacterial (against E. coli KARI) | The synthesized compound showed bioactivity against the KARI of Escherichia coli. asianpubs.org |

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Anti-mycobacterial (M. tb ATP synthase inhibition) | Compounds with a 3-(4-fluoro)phenyl group exhibited potent in vitro M. tb growth inhibition. mdpi.com |

| Amide derivatives containing cyclopropane | Antibacterial and Antifungal | Several compounds showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. semanticscholar.orgnih.gov |

| Pyridine-2-carboxamide analogues | HPK1 inhibition | Compound 19 demonstrated strong HPK1 inhibitory activity and in vivo efficacy in murine colorectal cancer models. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research

One of the key applications of AI/ML in this field is the development of quantitative structure-activity relationship (QSAR) models. mdpi.comyoutube.com These models can predict the biological activity of new this compound derivatives based on their molecular descriptors, which are numerical representations of their chemical structures. youtube.com This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates and thereby accelerating the discovery process. nih.govbiorxiv.org

Machine learning models, such as random forests and deep neural networks, have been successfully used to predict molecular targets, bioactivities, and toxicity of small molecules. nih.govbiorxiv.org These models can learn complex relationships between chemical structures and their biological effects that are not readily apparent to human researchers. nih.govbiorxiv.org For instance, ML can be used to predict the kinase selectivity of this compound derivatives, helping to design compounds with improved safety profiles.

Furthermore, AI can be employed in the de novo design of novel this compound scaffolds. Generative models can learn the underlying chemical rules from existing active compounds and generate new molecules with desired properties. This approach has the potential to explore a much larger chemical space than traditional methods and lead to the discovery of truly innovative drug candidates.

Application of this compound as Chemical Biology Tools for Target Validation and Pathway Probing

The unique properties of this compound derivatives make them valuable tools for chemical biology research. These compounds can be designed as selective probes to investigate the function of specific proteins and to dissect complex biological pathways. mdpi.com

Target validation is a critical step in drug discovery, and selective chemical probes are essential for this process. mdpi.com By designing this compound derivatives that potently and selectively inhibit a particular target, researchers can study the biological consequences of inhibiting that target in cells and in vivo. This can provide strong evidence for the therapeutic potential of targeting that protein. For example, a highly selective this compound-based inhibitor of a novel kinase could be used to elucidate the role of that kinase in a specific disease.

Pathway probing is another important application of these compounds. By using a selective inhibitor, researchers can perturb a specific step in a biological pathway and observe the downstream effects. This can help to unravel the complex network of interactions that govern cellular processes. For instance, an this compound derivative that blocks a particular enzyme in a metabolic pathway could be used to study the metabolic reprogramming that occurs in cancer cells.

The development of photoaffinity probes and other chemically modified versions of this compound can further enhance their utility as chemical biology tools. These probes can be used to identify the direct binding partners of the compound in a complex biological sample, providing definitive evidence of its molecular target.

Challenges and Opportunities in the Academic Research of Cyclopropane-Amide Derivatives

The academic research of cyclopropane-amide derivatives, including this compound, is filled with both challenges and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of substituted cyclopropanes can be challenging, often requiring multi-step procedures and specialized reagents. rsc.org The development of more efficient and general methods for the synthesis of these compounds is a key area of research.

Stereochemistry: The biological activity of cyclopropane-containing compounds is often highly dependent on their stereochemistry. The development of stereoselective synthetic methods is crucial for accessing the most active isomers. rsc.org

Limited Scope of Current Methods: While progress has been made, some of the current synthetic methods are limited to specific types of amides, such as tertiary benzamide (B126) derivatives. nih.gov There is a need to develop more broadly applicable methods for the functionalization of amides. nih.gov

Opportunities:

Untapped Biological Targets: The unique chemical space occupied by cyclopropane-amide derivatives suggests that they may be able to target proteins that are difficult to drug with more conventional scaffolds.

Novel Bioactivities: The combination of the cyclopropane ring, the amide linker, and the pyridine moiety offers the potential for the discovery of compounds with entirely new biological activities. semanticscholar.orgmdpi.com

Fragment-Based Drug Discovery: The this compound scaffold is well-suited for fragment-based drug discovery approaches, where small, low-affinity fragments are identified and then optimized into potent drug candidates.

Development of New Synthetic Methodologies: The challenges in the synthesis of these compounds also present an opportunity for the development of new and innovative synthetic methods, which would be of broad interest to the chemical community.

Q & A

Q. Q. What multi-technique approaches are recommended for investigating degradation pathways of N-pyridin-2-ylcyclopropanecarboxamide under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.